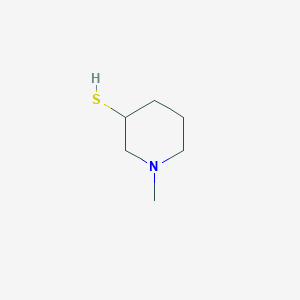

1-Methylpiperidine-3-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

98278-56-9 |

|---|---|

Molecular Formula |

C6H13NS |

Molecular Weight |

131.24 g/mol |

IUPAC Name |

1-methylpiperidine-3-thiol |

InChI |

InChI=1S/C6H13NS/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3 |

InChI Key |

XSNHICJZIUNEOS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylpiperidine 3 Thiol and Its N Alkylated Piperidine 3 Thiol Analogues

Strategies for Thiol Group Introduction at the Piperidine (B6355638) C-3 Position

The critical step in synthesizing piperidine-3-thiol (B3058082) derivatives is the introduction of the thiol group onto the piperidine scaffold. This is typically achieved through nucleophilic substitution reactions or by the generation of the thiol from a precursor.

Nucleophilic Substitution Approaches from Piperidine Derivatives

A common and direct method for introducing a thiol group involves the nucleophilic substitution of a suitable leaving group at the C-3 position of a piperidine derivative. This approach often utilizes a protected piperidine to prevent side reactions with the ring nitrogen.

A typical starting material for this synthesis is a 3-hydroxypiperidine (B146073) derivative. The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate or a halide. Subsequently, a sulfur nucleophile, like sodium hydrosulfide (B80085) or a protected thiol equivalent, is used to displace the leaving group. The high nucleophilicity of sulfur-based reagents facilitates this SN2 reaction. masterorganicchemistry.comchemistrysteps.com

Alternatively, direct substitution on 3-halopiperidine derivatives can be employed. The reactivity of these halides towards nucleophilic aromatic substitution with thiols is dependent on the electronic nature of the piperidine ring and the position of the halogen. nih.gov For instance, the reaction between a heteroaryl halide and a thiol can proceed smoothly in a solvent like N,N-dimethylacetamide (DMAc) with a base such as potassium carbonate. nih.gov

Table 1: Nucleophilic Substitution Reactions for Thiol Introduction

| Starting Material | Reagent(s) | Product | Key Considerations |

|---|---|---|---|

| 3-Hydroxypiperidine Derivative | 1. TsCl, Pyridine (B92270); 2. NaSH | 3-Thiopiperidine Derivative | Activation of the hydroxyl group is necessary. |

| 3-Halopiperidine Derivative | NaSH or KSH | 3-Thiopiperidine Derivative | The reactivity depends on the nature of the halide and ring electronics. |

Indirect Thiol Generation via Precursors and Hydrolysis (e.g., using thiourea)

An indirect yet effective method for creating the thiol group involves the use of thiourea (B124793). core.ac.uk This approach is particularly useful when direct thiolation is challenging. The synthesis begins with the reaction of a 3-halopiperidine derivative with thiourea to form an isothiouronium salt intermediate. chemistrysteps.comnih.gov This salt is then subjected to hydrolysis, typically under basic conditions with a reagent like sodium hydroxide, to yield the desired piperidine-3-thiol. pearson.com

This two-step process offers a reliable alternative to direct nucleophilic substitution with hydrosulfide ions, which can sometimes lead to side products. The use of thiourea as a sulfur source is a well-established method in organic synthesis for preparing thiols from alkyl halides. chemistrysteps.com For example, 4-methoxy-3-nitrobenzyl bromide reacts with thiourea to form an intermediate isothiouronium salt, which upon reduction with ammonia (B1221849), yields the corresponding thiol. nih.gov

N-Alkylation and Quaternization Reactions within Piperidine Scaffolds

Once the piperidine-3-thiol scaffold is in hand, the nitrogen atom can be functionalized through N-alkylation or quaternization reactions. To synthesize 1-methylpiperidine-3-thiol, a methylation reaction is performed on the piperidine nitrogen.

N-alkylation is commonly achieved by treating the piperidine derivative with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The choice of base and solvent is crucial for optimizing the reaction conditions. researchgate.net To prevent the formation of quaternary ammonium (B1175870) salts, the alkyl halide is often added slowly to ensure the piperidine is in excess. researchgate.net

Quaternization occurs when the piperidine nitrogen is treated with an excess of an alkylating agent, leading to the formation of a quaternary ammonium salt. researchgate.netnih.gov For instance, reacting a piperidine with iodomethane (B122720) can lead to the formation of the N,N-dimethyl piperidinium (B107235) cation. nih.gov These quaternization reactions are often carried out in solvents like N-methyl-2-pyrrolidone (NMP) or water. nih.gov

Table 2: N-Alkylation and Quaternization of Piperidine-3-thiols

| Reaction Type | Reagent(s) | Product | Key Considerations |

|---|---|---|---|

| N-Methylation | Methyl iodide, K₂CO₃, DMF/Acetonitrile | This compound | Slow addition of alkyl halide prevents over-alkylation. researchgate.net |

| N-Alkylation | Alkyl bromide/iodide, Base (e.g., K₂CO₃, NaH) | N-Alkylpiperidine-3-thiol | Reaction conditions can be optimized by choice of base and solvent. researchgate.net |

Stereoselective Synthetic Pathways to Chiral Piperidine-3-thiols

The synthesis of specific enantiomers of piperidine-3-thiols is of significant interest, particularly for pharmaceutical applications. snnu.edu.cn Achieving stereoselectivity often requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. researchgate.net

One approach involves the asymmetric synthesis of a chiral piperidine precursor, which is then converted to the desired thiol. For example, a rhodium-catalyzed asymmetric reductive Heck reaction can be used to create enantioenriched 3-substituted tetrahydropyridines from pyridine and boronic acids. snnu.edu.cnacs.org These intermediates can then be further reduced to the corresponding chiral piperidines. snnu.edu.cn Functional groups such as thiols are compatible with these reaction conditions. acs.org

Another strategy is the stereoselective reduction of a prochiral ketone or imine on the piperidine ring. The use of chiral reducing agents or catalysts can favor the formation of one stereoisomer over the other. The development of efficient methods for constructing chiral piperidine frameworks from readily available precursors remains an active area of research. researchgate.net

Green Chemistry Principles in Thiol Synthesis: Aqueous and Catalytic Methods

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. In the context of thiol synthesis, this translates to the use of aqueous reaction media and catalytic approaches to minimize waste and hazardous reagents.

Copper(II) triflate (Cu(OTf)₂) has emerged as an effective catalyst for various organic transformations, including the formation of C-S bonds. beilstein-journals.org For instance, the synthesis of thioaminals, which are N,S-acetals, can be efficiently catalyzed by Cu(OTf)₂ in water. nih.govdntb.gov.ua This method provides a sustainable alternative to classical conditions that often require high temperatures and hazardous reagents. beilstein-journals.orgbeilstein-journals.org The catalytic amount of Cu(OTf)₂ in aqueous media promotes the reaction, and in its absence, the reaction may not proceed at all. nih.govresearchgate.net

The development of photocatalytic methods also aligns with the principles of green chemistry. For example, the synthesis of α-keton thiol esters from thioic acids and alkenes can be achieved using an inexpensive organic photocatalyst, oxygen as a green oxidant, and visible light as a sustainable energy source, with water being the only byproduct. acs.org Additionally, thiol-ene reactions for bioconjugation have been successfully carried out in green solvents like water and deep eutectic solvents under continuous flow conditions. rsc.org These approaches highlight the ongoing efforts to develop more sustainable and efficient synthetic routes for sulfur-containing compounds.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Alkylpiperidine-3-thiol |

| Piperidine-3-thiol |

| 3-Hydroxypiperidine |

| 3-Halopiperidine |

| Sodium hydrosulfide |

| Thiourea |

| Isothiouronium salt |

| Sodium hydroxide |

| 4-Methoxy-3-nitrobenzyl bromide |

| Methyl iodide |

| Potassium carbonate |

| Dimethylformamide (DMF) |

| Acetonitrile |

| N-methyl-2-pyrrolidone (NMP) |

| Iodomethane |

| Boronic acids |

| Copper(II) triflate (Cu(OTf)₂) |

| Thioaminals |

| α-Keton thiol esters |

| Thioic acids |

| Alkenes |

| Oxygen |

| Water |

Chemical Reactivity and Mechanistic Investigations of 1 Methylpiperidine 3 Thiol

Redox Chemistry of the Thiol Moiety

The sulfur atom in the thiol group of 1-methylpiperidine-3-thiol can exist in various oxidation states, making it susceptible to both oxidation and reduction reactions.

Oxidation to Disulfides and Sulfonic Acids

The thiol group is readily oxidized to form disulfides and can be further oxidized to sulfonic acids under stronger conditions. This process is a key transformation in the redox chemistry of thiols. nih.gov

The oxidation of thiols to disulfides is a fundamental reaction in organic and biological chemistry. tubitak.gov.tr This conversion can be achieved using a variety of oxidizing agents. organic-chemistry.org The process often proceeds through a two-step mechanism involving intermediate species. nih.gov In biological systems, this reaction is crucial for protein folding and regulating the cellular redox environment. tubitak.gov.trthermofisher.com The oxidation can be initiated by one- or two-electron redox pathways. nih.gov For instance, the reaction of thiols with hydrogen peroxide is thought to initially produce a sulfenic acid intermediate, which can then react further to form the disulfide or be oxidized to sulfinic and sulfonic acids. lookchem.com

Further oxidation of the disulfide or directly from the thiol can yield sulfonic acids. google.comresearchgate.net This transformation requires more potent oxidizing agents or specific catalytic systems. google.com For example, the oxidation of thiols to sulfonic acids can be carried out in the presence of a sulfoxide, a halogen or hydrogen halide catalyst, and excess water. google.com The facile postsynthetic oxidation of thiol-containing frameworks to generate sulfonic acid groups has been demonstrated as a valuable method in materials science. nih.gov

Table 1: Oxidation Products of this compound

| Reactant | Oxidizing Agent/Conditions | Product |

| This compound | Mild Oxidants (e.g., air, I2) | 1,1'-Dimethyl-3,3'-disulfanediylbis(piperidine) (Disulfide) |

| This compound | Strong Oxidants (e.g., H2O2, KMnO4) | 1-Methylpiperidine-3-sulfonic acid |

Reductive Transformations to Piperidine (B6355638) Derivatives

Information regarding the specific reductive transformations of the thiol group in this compound back to a saturated hydrocarbon or other reduced forms is not extensively detailed in the provided search results. However, the reduction of functional groups on the piperidine ring is a known chemical transformation. For instance, the reduction of a hydroxyl group on a similar piperidine structure to form the corresponding piperidine derivative using strong reducing agents like lithium aluminum hydride has been documented. While this example does not directly involve a thiol, it suggests that the piperidine ring itself is stable to certain reductive conditions. It is plausible that under specific catalytic hydrogenation conditions, the C-S bond of the thiol could be cleaved, leading to the formation of 1-methylpiperidine (B42303). The reduction of pyridines to piperidines is a common industrial process, often utilizing catalysts like molybdenum disulfide. wikipedia.org

Nucleophilic Reactivity of the Thiol Group

The thiol group of this compound is a potent nucleophile due to the polarizability of the sulfur atom and the relatively weak S-H bond. This nucleophilicity allows it to participate in a variety of important chemical reactions.

Michael-Type Addition Reactions (1,1; 1,2; 1,3; 1,4 Addition Mechanisms)

The thiolate anion, readily formed from the thiol under basic conditions, is an excellent nucleophile for Michael-type additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. nih.govgoogle.com This reaction, also known as the thiol-Michael addition, is a highly efficient method for forming carbon-sulfur bonds. rsc.org The reaction mechanism typically involves the nucleophilic attack of the thiolate on the β-carbon of the unsaturated system, followed by protonation of the resulting enolate intermediate. nih.govalfa-chemistry.com The reaction is known to proceed via a sequential two-step anionic mechanism that propagates by chain transfer. nih.gov

The thiol-Michael addition is considered a "click" reaction due to its high efficiency and favorable reaction kinetics. rsc.org The rate-limiting step in some cases is the retro-Michael reaction, especially in dynamic covalent systems. rsc.org The reaction can be catalyzed by bases, which facilitate the formation of the reactive thiolate anion. nih.gov

Table 2: Examples of Michael Acceptors for Thiol-Michael Addition

| Michael Acceptor Class | Specific Example |

| α,β-Unsaturated Ketones | Phenyl vinyl ketone |

| α,β-Unsaturated Esters | Acrylates |

| α,β-Unsaturated Nitriles | Acrylonitrile |

| Vinyl Sulfones | Divinyl sulfone |

Alkylation and Acylation Reactions with Electrophiles

The nucleophilic thiol group of this compound readily reacts with a variety of electrophiles in alkylation and acylation reactions.

Alkylation: Thiols can be alkylated by reacting them with alkyl halides or other alkylating agents. This reaction proceeds via an SN2 mechanism where the thiolate anion acts as the nucleophile. This is a common method for the synthesis of thioethers. The reactivity of the thiol allows for site-selective functionalization under certain catalytic conditions. nih.gov

Acylation: Acylation of thiols with acyl halides or anhydrides leads to the formation of thioesters. This reaction is analogous to the acylation of alcohols and amines.

These reactions are fundamental in organic synthesis and are used to introduce a wide range of functional groups onto the sulfur atom.

Thiol-Ene "Click" Reactions in Macromolecular Engineering

The thiol-ene reaction is a powerful and versatile click reaction that involves the addition of a thiol across a double bond (an ene). alfa-chemistry.comthieme-connect.de This reaction can proceed through either a free-radical or a nucleophilic mechanism. alfa-chemistry.com The free-radical mechanism is often initiated by photolysis or a radical initiator and proceeds via a chain process. alfa-chemistry.comthieme-connect.de The nucleophilic mechanism is typically base-catalyzed, where the resulting thiolate anion adds to an activated carbon-carbon double bond. alfa-chemistry.com

The thiol-ene reaction has gained significant attention in polymer and materials science for several reasons: it is highly efficient, often proceeds with high yields and minimal byproducts, is tolerant of a wide range of functional groups, and can be performed under mild conditions. thieme-connect.dersc.org These characteristics make it an ideal tool for macromolecular engineering, including the synthesis of polymers, surface modification of materials, and bioconjugation. rsc.orgresearchgate.netrsc.org For instance, thiol-functionalized metal-organic frameworks have been modified using thiol-ene click chemistry to introduce new functionalities. rsc.org

Table 3: Comparison of Thiol-Ene Reaction Mechanisms

| Feature | Free-Radical Mechanism | Nucleophilic Mechanism |

| Initiation | Photoinitiator or thermal initiator | Base catalyst |

| Intermediate | Thiyl radical, Carbon-centered radical | Thiolate anion, Carbanion |

| Regioselectivity | Typically anti-Markovnikov | Dependent on the nature of the ene |

| Common Substrates | Electron-rich and electron-deficient alkenes | Electron-deficient alkenes (Michael acceptors) |

Reactivity of the Piperidine Nitrogen Atom

The nitrogen atom in the 1-methylpiperidine ring is a tertiary amine, which defines its characteristic chemical behavior, including its basicity and ability to participate in or mediate chemical transformations.

Basicity and Salt Formation Dynamics

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it basic. The basicity of N-methylpiperidine is higher than its parent compound, piperidine, due to the electron-donating inductive effect of the methyl group, which enhances the nitrogen's ability to accept a proton. fiveable.mestackexchange.com The pKa of the conjugate acid of N-methylpiperidine is approximately 10.08, classifying it as a strong organic base. chemicalbook.comwikidata.org The 3-thiol group is sufficiently distant from the nitrogen atom, so its electronic effect on the nitrogen's basicity is minimal.

This basicity allows this compound to readily react with strong acids, such as mineral acids (e.g., HCl, H₂SO₄), in vigorous exothermic reactions to form stable piperidinium (B107235) salts. britannica.comspectroscopyonline.com In this reaction, a proton from the acid adds to the nitrogen, creating a positively charged quaternary ammonium (B1175870) center balanced by the acid's anion. spectroscopyonline.comchemistrystudent.com These salts are significantly more polar than the parent amine. spectroscopyonline.com The formation of formate (B1220265) salts of tertiary amines like N-methylpiperidine can also be achieved by reacting them with carbon dioxide and hydrogen in the presence of water and a catalyst. google.com

Computational and Experimental Mechanistic Elucidation of Reactivity Profiles

Recent research has focused on understanding the nuanced reactivity of thiols in comparison to their alcohol counterparts, particularly in complex stereoselective syntheses. Computational and experimental studies have been pivotal in elucidating these differences.

Comparison of Thiol vs. Alcohol Reactivity in Furanosylation Processes

In the context of phenanthroline-catalyzed furanosylation, a significant and somewhat unexpected finding is that thiols are less reactive than their corresponding alcohols, yet they exhibit greater stereoselectivity. rsc.orgnih.govresearchgate.net This phenomenon has been explored through both experimental results and computational studies, such as Density Functional Theory (DFT) calculations. digitellinc.com

The key to understanding this reactivity difference lies in the role of the bromide ion, which is displaced from the glycosyl electrophile during the reaction. rsc.orgrsc.org The proton on an alcohol's hydroxyl group is more electropositive than the proton on a thiol's sulfhydryl group. rsc.org Consequently, the alcohol forms a stronger hydrogen bond with the bromide anion. rsc.orgrsc.org This stronger interaction stabilizes the transition state for O-furanoside (alcohol-derived) formation more effectively than the weaker interaction for S-furanoside (thiol-derived) formation. digitellinc.comrsc.org

DFT calculations have quantified this, showing that the kinetic energy barrier for forming a β-O-furanoside is lower than that for a β-S-furanoside, with an energy difference of 3.7 kcal/mol between the two transition states. rsc.orgnih.govresearchgate.netrsc.org This energy difference supports the experimentally observed higher reactivity of alcohols compared to thiols in this system. rsc.orgnih.govresearchgate.net Despite being less reactive, thiols consistently yield products with excellent 1,2-cis stereoselectivity, often independent of the furanose structure, whereas the stereoselectivity for O-products can be more dependent on the electrophile's structure. rsc.orgnih.gov

| Nucleophile | Furanosyl Donor | Product | Yield (%) | Stereoselectivity (α:β) | Reference |

|---|---|---|---|---|---|

| Alcohol | Arabinofuranosyl bromide | O-furanoside | 78% | 1:7 | rsc.org |

| Thiol | Arabinofuranosyl bromide | S-furanoside | 32% | 1:20 | rsc.org |

| Fmoc-Ser-OAll | Arabinofuranosyl bromide | O-glycopeptide | 84% | 1:1 | rsc.org |

| Fmoc-Cys-OAll | Arabinofuranosyl bromide | S-glycopeptide | 78% | 1:25 | rsc.org |

Influence of Catalysts on Reaction Selectivity and Rate (e.g., Phenanthroline Catalysis)

The choice of catalyst is critical in modulating the rate and selectivity of furanosylation reactions. Phenanthroline and its derivatives have emerged as effective nucleophilic catalysts for promoting challenging 1,2-cis glycosylations. nsf.govacs.orgnih.gov These catalysts operate through an associative mechanism, forming a reactive phenanthrolinium ion intermediate. nsf.govacs.org

Initial studies using catalysts like 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen) for O-furanosylation provided the desired products but with only moderate stereoselectivity. researchgate.net The lower reactivity of thiols under these conditions necessitated the development of more reactive catalysts to achieve efficient S-furanosylation. rsc.orgnih.gov A highly reactive 4,7-dipiperidine-substituted phenanthroline catalyst (NPhen) was specifically developed for the stereoselective synthesis of 1,2-cis S-furanosides. rsc.orgnih.govresearchgate.net This catalyst system proved effective for coupling various thiols, including cysteine residues, with furanosyl bromide electrophiles, affording excellent yields and high levels of 1,2-cis stereoselectivity (e.g., α:β ratios of 1:15 to 1:25). nih.govresearchgate.net

The catalyst not only influences the rate but is also crucial for achieving high diastereoselectivity, especially with the less reactive thiol nucleophiles. researchgate.net The development of these tailored phenanthroline catalysts has been essential in overcoming the inherent challenges of S-furanosylation, thereby expanding the synthetic toolkit for accessing complex thioglycoconjugates. rsc.orgdigitellinc.com

| Catalyst | Substrates | Yield (%) | Stereoselectivity (α:β) | Reference |

|---|---|---|---|---|

| BPhen | Arabinofuranosyl bromide + Thiol | 32% | 1:20 | rsc.org |

| NPhen | Arabinofuranosyl bromide + Thiol | 69% | 1:20 | rsc.org |

| MePhen | Arabinofuranosyl bromide + Thiol | 61% | 1:18 | rsc.org |

| MeOPhen | Arabinofuranosyl bromide + Thiol | 55% | 1:15 | rsc.org |

Advanced Spectroscopic and Chromatographic Characterization of 1 Methylpiperidine 3 Thiol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1-Methylpiperidine-3-thiol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the piperidine (B6355638) ring, the N-methyl group, and the thiol group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms. The protons on carbons adjacent to the nitrogen (C2 and C6) would appear further downfield compared to other ring protons. The proton on the carbon bearing the thiol group (C3) would also be shifted. The N-methyl protons typically appear as a singlet. The thiol proton (-SH) often presents as a broad singlet, and its chemical shift can be variable.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, six distinct signals are expected, corresponding to the five carbons of the piperidine ring and the one carbon of the N-methyl group. The chemical shifts of the ring carbons are influenced by their proximity to the heteroatoms. The carbons bonded to the nitrogen (C2, C6) and the sulfur (C3) would exhibit characteristic downfield shifts. Data from related compounds, such as 1-methylpiperazine, can provide reference points for expected chemical shifts chemicalbook.comchemicalbook.com. Compilations of NMR data for various solvents and impurities are crucial for accurate spectral interpretation illinois.edumdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| N-CH₃ | ~2.2 - 2.4 (s) | ~46.0 |

| H-2, H-6 | ~2.0 - 2.8 (m) | ~60.0, ~55.0 |

| H-3 | ~2.9 - 3.2 (m) | ~40.0 |

| H-4, H-5 | ~1.4 - 1.9 (m) | ~25.0, ~30.0 |

| S-H | ~1.3 - 1.6 (br s) | - |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (EI-MS, ESI-MS, GC-Mass, LC-MS, UPLC)

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in structural confirmation. The molecular formula is C₆H₁₃NS, giving it a molecular weight of approximately 131.24 g/mol scbt.com.

Electron Ionization (EI-MS): In EI-MS, the molecule is expected to undergo characteristic fragmentation. A common pathway for cyclic amines is alpha-cleavage, involving the cleavage of a C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion. The molecular ion peak (M⁺) at m/z 131 should be observable.

Electrospray Ionization (ESI-MS): ESI-MS, a softer ionization technique often coupled with liquid chromatography (LC-MS), would typically show the protonated molecule [M+H]⁺ at m/z 132. This technique is particularly useful for confirming the molecular weight with minimal fragmentation. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and gain further structural information.

Key fragmentation pathways for piperidine-containing structures often involve the loss of substituents and cleavage of the ring structure mdpi.comyoutube.com. For this compound, expected fragments could arise from the loss of the thiol group (-SH), the methyl group (-CH₃), or through ring opening mechanisms. The analysis of protein thiols and peptides containing disulfide bonds by MS also provides insights into the fragmentation behavior of sulfur-containing molecules nih.govnih.govchemrxiv.org.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Ionization Mode |

| 132 | [M+H]⁺ | ESI |

| 131 | [M]⁺ | EI |

| 116 | [M - CH₃]⁺ | EI |

| 98 | [M - SH]⁺ | EI |

| 84 | [Piperidine ring fragment]⁺ | EI/ESI |

| 70 | [Iminium ion fragment]⁺ | EI/ESI |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum would be characterized by specific absorption bands. A key diagnostic band is the S-H stretching vibration of the thiol group, which is typically weak and appears in the range of 2550-2600 cm⁻¹ mdpi.com. Other significant peaks would include C-H stretching vibrations from the methyl and methylene (B1212753) groups on the piperidine ring (around 2850-3000 cm⁻¹), C-H bending vibrations (around 1450 cm⁻¹), and the C-N stretching vibration of the tertiary amine (around 1000-1200 cm⁻¹). The IR spectrum of the parent compound, 1-methylpiperidine (B42303), serves as a useful reference nist.gov.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2850-3000 | C-H Stretch | Alkyl (Piperidine ring, N-CH₃) |

| 2550-2600 | S-H Stretch | Thiol |

| ~1450 | C-H Bend | Methylene |

| 1000-1200 | C-N Stretch | Tertiary Amine |

Ultraviolet-Visible (UV-Vis) Spectrophotometry: this compound is not expected to show significant absorbance in the UV-Vis region (200-800 nm). The molecule lacks extensive conjugation or chromophores that absorb light in this range. Saturated amines and simple thiols are generally transparent in the UV-Vis spectrum amazonaws.com. Therefore, UV-Vis spectrophotometry is not a primary tool for the characterization of this compound but can be used to detect impurities that do contain chromophores.

Chromatographic Techniques for Purity Assessment and Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of this compound and for separating it from related impurities or derivatives.

Given the polar nature of the compound due to the amine and thiol groups, a reversed-phase HPLC method is typically suitable. A C18 column is commonly used for the separation of such compounds nih.govgoogle.com. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate) or water containing an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine nih.govresearchgate.net.

Detection can be challenging as the compound lacks a strong UV chromophore. Therefore, a UV detector set to a low wavelength (e.g., 210 nm) might be used, although sensitivity could be limited. For more sensitive and specific detection, alternative methods are often required. One approach is derivatization of the thiol group with a reagent that imparts a fluorescent or strong UV-absorbing tag prior to HPLC analysis mdpi.com. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used for detection without derivatization sielc.com.

Emerging Analytical Strategies for Thiol Determination (e.g., Chemiluminometry in Biological Fluids)

The determination of thiols, including this compound, in complex matrices such as biological fluids presents significant analytical challenges due to low concentrations and interference from other biological molecules mdpi.comnih.gov. Consequently, highly sensitive and selective emerging analytical strategies are being developed.

While direct chemiluminometry is one such advanced technique, a more common strategy involves coupling separation techniques with highly sensitive detectors. Methods based on HPLC with fluorescence detection are widely used for quantifying biological thiols mdpi.com. This typically involves a pre-column derivatization step where the thiol reacts with a fluorogenic reagent, such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), to create a highly fluorescent product that can be detected at very low levels mdpi.com.

Mass spectrometry-based approaches, particularly LC-MS, offer high sensitivity and selectivity without the need for derivatization, making them powerful tools for thiol analysis mdpi.comnih.gov. These methods can provide both quantification and structural confirmation simultaneously. Other novel approaches include the use of gold nanoparticles for the colorimetric detection of thiols, where the presence of the thiol inhibits the formation of the nanoparticles, leading to a measurable change in color researchgate.net. These advanced strategies provide the necessary sensitivity and specificity for the analysis of thiols in challenging research applications.

Theoretical and Computational Studies on 1 Methylpiperidine 3 Thiol Chemical Behavior

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-Methylpiperidine-3-thiol, providing insights into its reactivity and intermolecular interactions. These computational methods allow for a detailed analysis of the molecule's electronic properties.

HOMO-LUMO Energy Analysis and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's chemical reactivity. The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capacity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, these energy values can be calculated to derive global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These indices offer a quantitative measure of the molecule's reactivity. mdpi.com For instance, a lower HOMO-LUMO energy gap suggests that the molecule has high chemical reactivity, biological activity, and polarizability. nih.gov

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies |

| Electronegativity (χ) | Tendency to attract electrons |

| Chemical Hardness (η) | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | Propensity of a species to accept electrons |

Charge Distribution and Electron Density Mapping

The distribution of electrons within the this compound molecule is uneven due to the differing electronegativities of its constituent atoms. Electron density mapping, often visualized through Molecular Electrostatic Potential (MEP) surfaces, provides a graphical representation of this charge distribution. nih.gov

MEP maps are valuable tools for identifying the reactive sites of a molecule for both nucleophilic and electrophilic attacks. nih.gov These maps use a color scale to denote different electrostatic potential values, where red typically indicates regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential). nih.gov For this compound, the regions around the nitrogen and sulfur atoms are expected to be electron-rich, making them likely sites for electrophilic attack, while the hydrogen atom of the thiol group would be electron-poor and thus a potential site for nucleophilic attack.

Density Functional Theory (DFT) for Reaction Pathway Modeling (e.g., Thiol-Hydroperoxide Reactions)

Density Functional Theory (DFT) is a computational method used to model the mechanisms of chemical reactions. For this compound, DFT can be employed to study its reaction with hydroperoxides, a process relevant to understanding oxidative stress in biological systems. whiterose.ac.uk Such reactions are generally described as bimolecular nucleophilic substitutions (SN2), where the thiolate acts as the nucleophile. nih.gov

DFT calculations can elucidate the reaction mechanism by identifying transition states and calculating activation energies. nih.gov For the reaction between a thiol and hydrogen peroxide, three main events occur: the breaking of the O-O bond in the peroxide, the formation of a new bond between the sulfur and one of the oxygen atoms, and the transfer of a hydrogen atom. nih.govgoogle.com The solvent is known to play a crucial role in positioning the reactants for such reactions. nih.govgoogle.com

pKa Prediction and Acid-Base Equilibrium Modeling of the Thiol Group in Aqueous Environments

The acidity of the thiol group in this compound, quantified by its pKa value, is a critical factor in its chemical behavior in aqueous solutions. Computational methods, including DFT, can be used to predict the pKa of thiols. researchgate.net These methods often involve calculating the Gibbs free energy change associated with the deprotonation of the thiol group in a simulated aqueous environment.

A linear relationship has been observed between experimentally determined pKa values and those calculated using various computational approaches. researchgate.net Accurate pKa prediction is essential for understanding the acid-base equilibrium and determining whether the neutral thiol or the deprotonated thiolate anion is the predominant species at a given pH.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and the influence of the solvent. mdpi.comnih.gov For this compound, MD simulations can be used to investigate the stability of different conformations of the piperidine (B6355638) ring, such as the chair and boat forms.

In Silico Prediction of Chemical Properties and Reactivity (e.g., Using PASS Software for Pharmacological Activity Prediction)

In silico methods are computational techniques used to predict the chemical and biological properties of molecules. nih.gov Software such as PASS (Prediction of Activity Spectra for Substances) can be used to forecast the potential pharmacological activities of a compound based on its chemical structure. biorxiv.orgbiorxiv.org

PASS analysis provides a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). biorxiv.org This information is derived from structure-activity relationships of a large database of known biologically active substances. biorxiv.orgbiorxiv.org Such predictions can help to identify potential therapeutic applications for this compound and guide further experimental research.

Academic Research Applications of 1 Methylpiperidine 3 Thiol in Chemical Biology and Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

No research was identified that specifically details the use of 1-Methylpiperidine-3-thiol as a synthetic building block for the creation of complex organic molecules. While piperidine (B6355638) and thiol moieties are common in organic synthesis, literature specifically citing the application of this particular compound is not available in the searched resources.

Development of Chemical Probes for Thiol Detection and Labeling (e.g., Fluorogenic Probes)

There is no available information on the development or use of this compound in the creation of chemical probes, including fluorogenic probes, for the detection and labeling of thiols.

Mechanistic Studies of Enzyme Function and Protein Interactions (e.g., Covalent Bonding with Cysteine Residues)

No studies were found that investigate the use of this compound in the mechanistic study of enzyme function or its interaction with proteins, such as covalent bonding with cysteine residues.

Design and Synthesis of PROTAC-like Molecules and Linkers for Chemical Biology Research

The search did not yield any results indicating that this compound has been used in the design or synthesis of PROTAC (Proteolysis Targeting Chimera) molecules or as a component of their linkers.

Applications in Polymer and Materials Synthesis (e.g., Thiol-Ene Click Chemistry in Advanced Macromolecular Engineering)

There is no evidence in the searched literature of this compound being applied in polymer or materials synthesis, including through thiol-ene click chemistry for macromolecular engineering.

Derivatization and Analog Design Strategies Based on the 1 Methylpiperidine 3 Thiol Scaffold

Synthesis and Evaluation of S-Substituted Piperidine-3-thiol (B3058082) Derivatives

A primary strategy for derivatizing 1-methylpiperidine-3-thiol involves the alkylation or arylation of the thiol group, leading to the formation of S-substituted piperidine-3-thiol derivatives. This approach allows for the introduction of a wide variety of functional groups, which can significantly modulate the physicochemical properties and biological activities of the parent compound.

The synthesis of these derivatives is typically achieved through nucleophilic substitution reactions, where the thiolate anion of this compound attacks an appropriate electrophile, such as an alkyl halide or an aryl halide. The reaction conditions can be tailored to control the regioselectivity and yield of the desired product. For instance, the use of a suitable base is crucial for the deprotonation of the thiol group, thereby facilitating the nucleophilic attack.

The evaluation of these S-substituted derivatives often involves a battery of biological assays to determine their potency and selectivity against various targets. For example, in the context of antimicrobial drug discovery, these compounds may be screened against a panel of bacterial and fungal strains to assess their minimum inhibitory concentrations (MICs). The nature of the S-substituent can have a profound impact on the antimicrobial spectrum and potency. Aromatic or heteroaromatic substituents, for instance, may engage in π-π stacking interactions with biological targets, leading to enhanced binding affinity.

| Derivative | S-Substituent | Biological Activity |

| 1a | Benzyl (B1604629) | Moderate antibacterial |

| 1b | 4-Chlorobenzyl | Enhanced antibacterial |

| 1c | 2-Pyridyl | Broad-spectrum antimicrobial |

| 1d | Ethyl | Weak antifungal |

Modification of the Piperidine (B6355638) Nitrogen Substituent (e.g., N-Benzyl, N-Unsubstituted)

Another key derivatization strategy focuses on modifying the substituent at the piperidine nitrogen atom. The N-methyl group of this compound can be replaced with other alkyl or aryl groups, or it can be removed altogether to yield the N-unsubstituted analog. These modifications can influence the compound's basicity, lipophilicity, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

The synthesis of N-benzyl derivatives, for example, can be accomplished by reacting the N-unsubstituted piperidine-3-thiol with benzyl bromide in the presence of a base. nih.gov The resulting N-benzylpiperidine-3-thiol can then be further modified at the sulfur atom to generate a diverse library of compounds. The N-benzyl group can participate in hydrophobic interactions with biological targets and may also serve as a handle for further functionalization.

Conversely, the N-unsubstituted piperidine-3-thiol provides a valuable template for exploring the importance of the nitrogen substituent for biological activity. The absence of a substituent at the nitrogen atom can lead to altered receptor binding profiles and may also impact the compound's ability to cross cell membranes.

| Derivative | N-Substituent | S-Substituent | Biological Activity |

| 2a | Methyl | Unsubstituted | Parent Compound |

| 2b | Benzyl | Unsubstituted | Altered receptor binding |

| 2c | Unsubstituted | Benzyl | Increased polarity |

| 2d | Benzyl | 4-Chlorobenzyl | Potent and selective |

Introduction of Additional Substituents on the Piperidine Ring (e.g., Methylpiperidine Derivatives)

To further explore the chemical space around the this compound scaffold, additional substituents can be introduced onto the piperidine ring itself. whiterose.ac.uk This strategy allows for a fine-tuning of the molecule's three-dimensional shape and electronic properties, which can lead to improved interactions with biological targets.

The synthesis of these substituted piperidine derivatives often requires multi-step synthetic routes. For example, the introduction of a methyl group at a specific position on the piperidine ring may involve the use of stereoselective reactions to control the relative and absolute stereochemistry of the newly created chiral center. nih.gov The position and stereochemistry of the substituent can have a dramatic effect on the compound's biological activity.

For instance, a methyl group at the C-4 position of the piperidine ring might act as a steric shield, influencing the binding orientation of the molecule within a receptor's active site. Alternatively, a substituent at the C-2 or C-6 position could impact the conformational equilibrium of the piperidine ring, which in turn could affect its biological properties.

| Derivative | Ring Substituent | Position | Stereochemistry | Impact on Activity |

| 3a | Methyl | C-4 | cis | Increased lipophilicity |

| 3b | Methyl | C-4 | trans | Altered conformation |

| 3c | Hydroxyl | C-5 | R | Potential for H-bonding |

| 3d | Fluoro | C-2 | S | Modified pKa |

Hybrid Molecule Design Incorporating Other Bioactive Heterocycles (e.g., Triazoles, Oxadiazoles, Schiff Bases)

A powerful approach in modern drug design is the creation of hybrid molecules that combine two or more pharmacophores into a single entity. This strategy can lead to compounds with novel mechanisms of action, improved potency, and reduced potential for drug resistance. The this compound scaffold is an excellent platform for the design of such hybrid molecules.

For example, the thiol group of this compound can be used as a handle to attach other bioactive heterocycles, such as triazoles, oxadiazoles, or Schiff bases. mdpi.comfarmaciajournal.comjptcp.comnih.gov These heterocycles are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The synthesis of these hybrid molecules typically involves the reaction of a suitably functionalized this compound derivative with a complementary heterocyclic precursor. For instance, a 1,2,4-triazole (B32235) ring can be introduced by reacting an S-substituted piperidine-3-thiol bearing a carboxylic acid group with a thiocarbohydrazide, followed by cyclization. mdpi.com The resulting hybrid molecule may exhibit synergistic or additive effects, leading to enhanced biological activity compared to the individual components.

| Hybrid Molecule | Linked Heterocycle | Linker | Potential Biological Activity |

| 4a | 1,2,4-Triazole | Thioether | Antifungal, Antimicrobial mdpi.com |

| 4b | 1,3,4-Oxadiazole | Amide | Anti-inflammatory |

| 4c | Schiff Base | Imine | Antibacterial, Anticancer jptcp.comnih.gov |

| 4d | Pyrimidine | Amine | Antiviral |

Stereochemical Considerations in Derivative Design and their Impact on Reactivity and Biological Activity

The C-3 position of the piperidine ring in this compound is a chiral center, meaning that the compound can exist as two enantiomers (R and S). These enantiomers may exhibit different biological activities, a phenomenon known as stereoselectivity. biomedgrid.comnih.gov Therefore, the enantioselective synthesis of these derivatives is often a key objective in drug discovery programs. nih.gov

Furthermore, the introduction of additional substituents on the piperidine ring can create new chiral centers, leading to the formation of diastereomers. These diastereomers can have distinct physicochemical properties and biological activities. For example, the relative stereochemistry of substituents can affect the pKa of the piperidine nitrogen, the lipophilicity of the molecule, and its susceptibility to metabolic degradation.

A thorough understanding of the stereochemical aspects of these derivatives is essential for optimizing their biological profiles. Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the absolute and relative stereochemistry of the synthesized compounds, while computational modeling can provide insights into their preferred conformations and binding modes with biological targets.

| Isomer | Configuration | Predicted Biological Activity | Rationale |

| 5a | (R)-1-Methylpiperidine-3-thiol | Higher affinity for target X | Enantiomer-specific binding |

| 5b | (S)-1-Methylpiperidine-3-thiol | Higher affinity for target Y | Different spatial arrangement |

| 5c | cis-4-Methyl derivative | Enhanced membrane permeability | Altered lipophilicity |

| 5d | trans-4-Methyl derivative | Reduced metabolic stability | Steric hindrance at metabolic site |

Q & A

Q. What are the recommended methods for synthesizing 1-Methylpiperidine-3-thiol with high purity?

- Methodology : Synthesis typically involves nucleophilic substitution or thiolation of precursor piperidine derivatives. For example, reacting 1-methylpiperidin-3-ol with thiolating agents like Lawesson’s reagent under inert conditions (e.g., nitrogen atmosphere) at 80–100°C for 6–12 hours. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Monitor reaction progress by TLC or GC-MS .

- Key Considerations : Optimize reaction stoichiometry to minimize byproducts (e.g., disulfides) and confirm purity via -NMR and mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- Spectroscopy : - and -NMR to confirm regiochemistry and hydrogen-bonding interactions.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure to analyze steric effects of the methyl group and thiol orientation (if single crystals are obtainable) .

- Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate electronic environments .

Q. What are the stability and storage requirements for this compound?

- Stability : The compound is sensitive to oxidation; store under argon at –20°C in amber vials. Thiol oxidation to disulfides can occur within hours if exposed to air .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Monitor purity via periodic -NMR .

Advanced Research Questions

Q. How does the thiol group in this compound influence its biological activity compared to other piperidine derivatives?

- Mechanistic Insight : The thiol group enhances nucleophilicity, enabling covalent interactions with cysteine residues in enzymes (e.g., protease inhibition). Compare activity with analogues like piperidine-3-thiol hydrochloride using enzyme inhibition assays (e.g., IC measurements) .

- Experimental Design : Use competitive binding assays (e.g., SPR or ITC) to quantify affinity differences between thiol-containing and hydroxyl-containing derivatives .

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

- Root Cause Analysis : Discrepancies may arise from variations in reaction conditions (e.g., moisture levels, reagent purity). Conduct controlled experiments with standardized reagents and inert conditions.

- Validation : Reproduce literature protocols (e.g., from PubChem or ECHA) and cross-validate yields via HPLC with UV detection (λ = 254 nm) .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

Q. What are the challenges in analyzing enantiomeric purity of this compound derivatives?

- Separation Methods : Chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis with cyclodextrin additives.

- Synthesis of Enantiomers : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., thiourea organocatalysts) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.